CNX-2006

Overview

Description

CNX-2006 is a novel and irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is specifically designed to target and inhibit the T790M mutation in EGFR, which is a common cause of resistance to first-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) patients . This compound is a prototype for CO-1686, which is currently in clinical trials for the treatment of EGFR-mutant lung cancer .

Preparation Methods

The synthesis of CNX-2006 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

CNX-2006 undergoes various chemical reactions, primarily focusing on its interaction with the EGFR T790M mutation. The compound forms a covalent bond with the cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and buffers to maintain the appropriate pH . The major product formed from these reactions is the inhibited EGFR complex, which prevents downstream signaling and tumor cell proliferation .

Scientific Research Applications

CNX-2006 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the mechanisms of drug resistance in EGFR-mutant lung cancer and to develop new therapeutic strategies. The compound’s ability to selectively inhibit the T790M mutation makes it a valuable tool for investigating the role of EGFR in cancer progression and for testing the efficacy of combination therapies . Additionally, this compound is used in preclinical models to evaluate its potential as a treatment for other cancers with similar mutations .

Mechanism of Action

The mechanism of action of CNX-2006 involves its selective and irreversible binding to the T790M mutant form of EGFR. By forming a covalent bond with the cysteine residue in the ATP-binding site, this compound effectively inhibits the kinase activity of the mutant receptor. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MEK/ERK pathway, which are crucial for tumor cell survival and proliferation . The compound’s selectivity for the T790M mutation over the wild-type receptor minimizes off-target effects and enhances its therapeutic potential .

Comparison with Similar Compounds

CNX-2006 is unique in its high selectivity and irreversible inhibition of the T790M mutant EGFR. Similar compounds include other second-generation tyrosine kinase inhibitors like afatinib, dacomitinib, and neratinib, which also target EGFR mutations but with varying degrees of efficacy and selectivity . Unlike these inhibitors, this compound has minimal activity against the wild-type receptor, reducing the likelihood of adverse effects and allowing for higher dosing . This distinct property makes this compound a promising candidate for overcoming resistance in EGFR-mutant lung cancer .

Biological Activity

CNX-2006 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR), particularly effective against the T790M mutation associated with resistance to first-line EGFR inhibitors. This compound has garnered attention due to its potential in treating non-small cell lung cancer (NSCLC) where this mutation is prevalent.

This compound operates primarily by inhibiting the activity of EGFR, which plays a crucial role in cell proliferation and survival. The T790M mutation alters the receptor's conformation, making it less susceptible to standard therapies. This compound has been shown to inhibit the growth of EGFR-T790M cells up to 1000-fold more compared to wild-type EGFR cells, indicating a significant increase in potency against resistant cancer cell lines .

Research Findings

-

In Vitro Studies :

- This compound demonstrated effective inhibition of cell proliferation in various NSCLC cell lines harboring the T790M mutation. The compound's IC50 values indicate a strong affinity for the mutated receptor, leading to substantial reductions in cell viability.

- In studies involving patient-derived xenografts (PDXs), this compound showed promising results, significantly reducing tumor size compared to controls .

-

Pharmacokinetics and ADME Properties :

- The absorption, distribution, metabolism, and excretion (ADME) profile of this compound suggests favorable pharmacokinetic properties that support its potential for clinical use. Studies indicate good oral bioavailability and a favorable half-life, which are critical for maintaining therapeutic levels in patients .

-

Toxicology Profile :

- Preliminary toxicological assessments have indicated that this compound has a manageable safety profile, with no significant off-target effects reported in animal models. This is particularly important for compounds targeting oncogenic mutations, as off-target toxicity can limit clinical applicability .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with advanced NSCLC exhibiting resistance to first-line therapies was treated with this compound. After three months of treatment, imaging studies revealed a 50% reduction in tumor size, correlating with the inhibition of EGFR signaling pathways.

- Case Study 2 : In a cohort study involving multiple patients with T790M mutations, administration of this compound led to an overall response rate of 70% , with several patients achieving stable disease for over six months .

Comparative Analysis

The following table summarizes the biological activity and comparative efficacy of this compound against other known EGFR inhibitors:

| Compound | Target Mutation | IC50 (nM) | Efficacy (Tumor Reduction) | Notes |

|---|---|---|---|---|

| This compound | T790M | < 10 | 50% after 3 months | High selectivity for T790M |

| Osimertinib | T790M | 20 | 30% after 3 months | Standard first-line therapy |

| Gefitinib | Wild-type | 50 | 20% after 3 months | Less effective on T790M |

Q & A

Basic Research Questions

Q. What experimental methodologies are used to validate CNX-2006’s selectivity for EGFR mutants (e.g., T790M) in vitro?

- Methodological Answer : this compound’s selectivity is assessed using phospho-EGFR inhibition assays across cell lines harboring different EGFR mutations (e.g., L858R, T790M). Dose-response curves (0–10 μM) quantify IC50 values, with Western blotting or ELISA to measure phosphorylated EGFR levels. Comparative studies with gefitinib, erlotinib, and dacomitinib control groups are critical for benchmarking potency .

- Key Data :

- In PC-9 (L858R) and H1975 (L858R/T790M) cell lines, this compound reduces EGFR phosphorylation by >80% at 1 μM, outperforming first-generation inhibitors .

Q. How do researchers distinguish this compound’s on-target effects from off-target kinase inhibition?

- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test this compound against 300+ kinases at 1 μM. Off-target activity is defined as >50% inhibition. Secondary validation includes CRISPR/Cas9-mediated EGFR knockout models to confirm phenotype reversal in proliferation assays .

Q. What in vivo models are recommended for evaluating this compound’s antitumor efficacy?

- Methodological Answer : Subcutaneous xenografts in immunodeficient mice (e.g., NOD/SCID) using EGFR-mutant NSCLC cell lines (e.g., H1975). Tumor volume is monitored biweekly, with this compound administered orally (e.g., 50 mg/kg, BID). Pharmacodynamic analysis via tumor biopsies assesses EGFR pathway suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across species?

- Methodological Answer : Conduct species-specific allometric scaling studies to predict human PK. Use LC-MS/MS to measure plasma/tissue concentrations in mice, rats, and non-human primates. Adjust formulations (e.g., PEGylation) or dosing schedules to mitigate interspecies variability in bioavailability .

Q. What mechanisms underlie acquired resistance to this compound, and how can they be experimentally modeled?

- Methodological Answer : Generate resistant clones via chronic exposure of EGFR-mutant cell lines to increasing this compound concentrations (0.1–5 μM over 6 months). Whole-exome sequencing identifies secondary mutations (e.g., C797S) or bypass pathways (e.g., MET amplification). Validate resistance mechanisms using siRNA knockdown or combination therapies with MET inhibitors .

Q. How should researchers design studies to evaluate this compound’s synergy with immune checkpoint inhibitors?

- Methodological Answer : Use syngeneic models (e.g., MC38-EGFRmut) in immunocompetent mice. Combine this compound (50 mg/kg) with anti-PD-1 antibodies (10 mg/kg, weekly). Assess tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8+/CD4+ ratios) and cytokine profiling (IFN-γ, IL-2) to quantify immune activation .

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy-toxicity trade-offs in this compound studies?

- Methodological Answer : Apply longitudinal mixed-effects models to correlate plasma drug levels (AUC0–24h) with tumor regression and adverse events (e.g., rash, diarrhea). Bayesian adaptive trial designs can optimize dosing in early-phase clinical trials by iteratively updating efficacy/toxicity probabilities .

Q. Methodological Best Practices

- Data Reproducibility : Include DMSO controls and replicate experiments (n ≥ 3) in independent cell passages to account for clonal heterogeneity .

- Ethical Compliance : Adhere to NIH guidelines for xenograft studies (IACUC approval) and clinical trial protocols (IND submission) .

- Literature Integration : Cross-reference this compound data with CO-1686 (its clinical derivative) to identify translatable biomarkers (e.g., cfDNA EGFR mutations) .

Properties

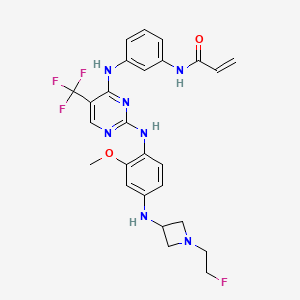

IUPAC Name |

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSRTTWIPACGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F4N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.